![molecular formula C9H10ClF3O3 B12844403 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)
3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a cyclopropane ring, a trifluoromethyl group, and a carboxylic acid functional group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid typically involves multiple steps:
Formation of the Cyclopropane Ring: The initial step often involves the cyclopropanation of an appropriate alkene precursor using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Trifluoromethyl Group: This can be achieved through the use of trifluoromethylating agents like Ruppert-Prakash reagent (CF₃TMS) under specific conditions.
Hydroxymethylation: This step involves the addition of a hydroxymethyl group, often through the use of formaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles for Substitution: Ammonia (NH₃), thiols (RSH).
Major Products
Oxidation: Formation of 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-formyl-2-methylcyclopropanecarboxylic acid.
Reduction: Formation of 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanol.
Substitution: Formation of 3-[2-(Amino)-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group is known to enhance binding affinity and metabolic stability.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, the compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the carboxylic acid group facilitates interactions with active sites. The compound may inhibit or activate specific pathways, depending on its target.
Comparación Con Compuestos Similares
Similar Compounds
3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-methylcyclopropanecarboxylic acid: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
2-(Hydroxymethyl)-2-methylcyclopropanecarboxylic acid: Lacks the trifluoromethyl and chloro groups, leading to reduced binding affinity and stability.
3-[2-Bromo-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid:
Uniqueness
The presence of both the trifluoromethyl and hydroxymethyl groups in 3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid makes it unique. These groups enhance its binding affinity, metabolic stability, and reactivity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C9H10ClF3O3 |
|---|---|
Peso molecular |
258.62 g/mol |
Nombre IUPAC |
3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10ClF3O3/c1-8(3-14)4(6(8)7(15)16)2-5(10)9(11,12)13/h2,4,6,14H,3H2,1H3,(H,15,16)/b5-2- |
Clave InChI |
DXNGARGFKRJLRK-DJWKRKHSSA-N |
SMILES isomérico |
CC1(C(C1C(=O)O)/C=C(/C(F)(F)F)\Cl)CO |
SMILES canónico |
CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


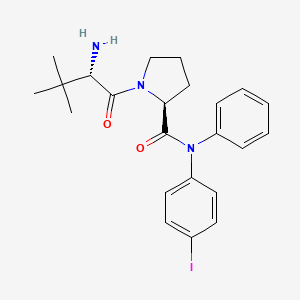


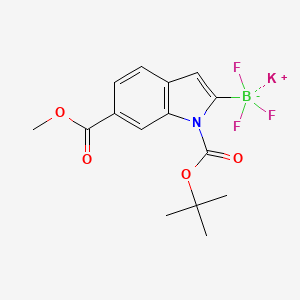


![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)
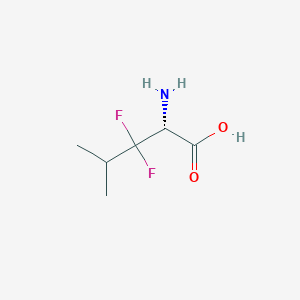

![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)

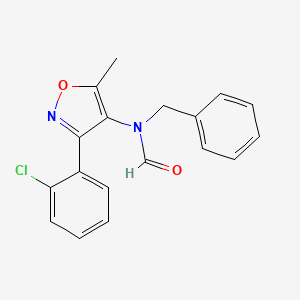
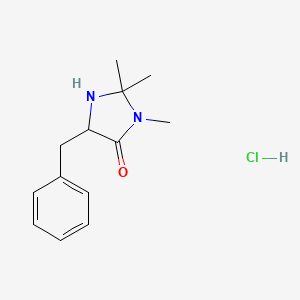
![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)
